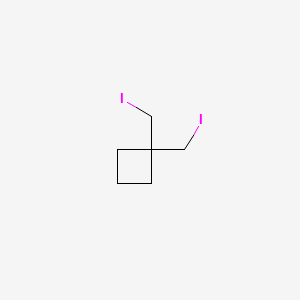

1,1-Bis(iodomethyl)cyclobutane

説明

特性

IUPAC Name |

1,1-bis(iodomethyl)cyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10I2/c7-4-6(5-8)2-1-3-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIPTYNQUAFCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CI)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499061 | |

| Record name | 1,1-Bis(iodomethyl)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65478-57-1 | |

| Record name | 1,1-Bis(iodomethyl)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-bis(iodomethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1 Bis Iodomethyl Cyclobutane and Analogous Strained Cyclobutane Derivatives

Direct Synthetic Approaches to 1,1-Bis(iodomethyl)cyclobutane

A common route to geminally disubstituted cyclobutanes starts with the reduction of the corresponding dicarboxylic acid or its esters. ijcce.ac.ir For instance, cyclobutane-1,1-dicarboxylic acid can be reduced to 1,1-bis(hydroxymethyl)cyclobutane using a reducing agent like lithium aluminum hydride in an ethereal solvent. prepchem.com

The resulting diol can then be converted into a di-iodide. A standard method for this transformation is the Finkelstein reaction, which involves the conversion of an alkyl halide (or a sulfonate ester as a pseudohalide) to another alkyl halide by treatment with an excess of a metal halide salt. byjus.comwikipedia.orgiitk.ac.in To facilitate this, the diol is typically first converted to a better leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine (B92270).

The resulting 1,1-bis(tosyloxymethyl)cyclobutane or 1,1-bis(mesyloxymethyl)cyclobutane can then undergo a nucleophilic substitution with an iodide salt, such as sodium iodide in acetone (B3395972). The insolubility of the resulting sodium tosylate or mesylate in acetone drives the reaction to completion, affording the target molecule, this compound. byjus.comwikipedia.org

General Strategies for Cyclobutane (B1203170) Ring Construction

The synthesis of the cyclobutane ring is a cornerstone of organic chemistry, with a variety of methods developed to overcome the challenges associated with forming a strained four-membered ring. These strategies are broadly applicable to the synthesis of a wide range of substituted cyclobutanes.

Photochemical Cycloaddition Reactions (e.g., [2+2] Photocycloadditions)

Photochemical [2+2] cycloaddition is a powerful and widely used method for the synthesis of cyclobutane rings. This reaction involves the union of two alkene components, where at least one is electronically excited by light, to form a cyclobutane ring. The reaction can be initiated by direct irradiation of the alkenes or through the use of a photosensitizer.

These reactions have been successfully applied to the synthesis of numerous complex natural products containing cyclobutane moieties. A notable example is the synthesis of (–)-isoscopariusin A, where an intramolecular [2+2] cycloaddition between an alkene and a ketene (B1206846) was a key step. organic-chemistry.org

Recent advancements have focused on the use of visible light in place of UV irradiation, which offers milder reaction conditions and broader functional group tolerance. For instance, the use of ruthenium(II) photocatalysts allows for the efficient [2+2] heterodimerization of dissimilar acyclic enones to produce a diverse range of unsymmetrical tri- and tetrasubstituted cyclobutanes with high yields and excellent diastereoselectivities. baranlab.org

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dissimilar acyclic enones | Ru(II) photocatalyst, visible light | Unsymmetrical tri- and tetrasubstituted cyclobutanes | Good yields, excellent diastereoselectivities | baranlab.org |

| Alkene and ketene (intramolecular) | Photochemical conditions | Cyclobutane motif in (–)-isoscopariusin A | - | organic-chemistry.org |

Transition Metal-Catalyzed Cycloaddition Reactions

Transition metal catalysis provides a versatile platform for the construction of cyclobutane rings through various cycloaddition pathways, often under milder conditions than traditional thermal or photochemical methods.

Cobalt-Catalyzed [2π+2π] Cycloadditions: Cobalt complexes, particularly those with bis(imino)pyridine ligands, have been shown to be effective precatalysts for the intramolecular [2π+2π] cycloaddition of unactivated α,ω-dienes. These reactions proceed under mild thermal conditions and tolerate a range of functional groups, including amines and ethers, to yield bicyclo[3.2.0]heptane derivatives. byjus.comgoogle.comnih.gov Mechanistic studies suggest that the reaction proceeds through cobalt-alkene and cobalt-diene intermediates, with the electronic structure of the catalytic intermediates playing a crucial role. byjus.comgoogle.comnih.gov

Nickel(0) Catalysis: Nickel(0) complexes are versatile catalysts for a variety of transformations leading to cyclobutane derivatives. For example, nickel(0) can catalyze the cycloaddition of α,β-unsaturated carbonyl compounds with alkenes. researchgate.net These reactions can be controlled to produce either cyclobutanes via a [2+2] cycloaddition or cyclohexenes through a [4+2] cycloaddition, with the outcome often dependent on the choice of ligands and reaction conditions. researchgate.net Additionally, nickel-catalyzed reactions of strained molecules like cyclobutanones with allenes can lead to the rapid synthesis of bicyclic systems. organic-chemistry.org

Gold Catalysis: Gold catalysts have emerged as powerful tools for the synthesis of complex molecules, including cyclobutane derivatives. Gold(I) complexes can catalyze the [2+2] cycloaddition of allenes and alkenes, providing access to highly substituted cyclobutanes. baranlab.orgyoutube.comalfa-chemistry.com These reactions often proceed with high regio- and diastereoselectivity. Furthermore, gold-catalyzed cycloisomerization reactions of substrates containing both an alkyne and a cyclobutane moiety have been developed, leading to the formation of cyclobutane-fused heterocycles. chemrxiv.org

| Catalyst System | Reaction Type | Substrates | Products | Reference |

|---|---|---|---|---|

| (RPDI)CoN2 | Intramolecular [2π+2π] Cycloaddition | α,ω-Dienes | Bicyclo[3.2.0]heptane derivatives | byjus.comgoogle.comnih.gov |

| Ni(ClO4)2·6H2O / Chiral Ligand | [2+2] Cycloaddition | α,β-Unsaturated 2-acyl imidazoles and dienes | Chiral cyclobutanes | researchgate.net |

| Gold(I) complexes | [2+2] Cycloaddition | Allenes and alkenes | Highly substituted cyclobutanes | baranlab.orgyoutube.comalfa-chemistry.com |

Unconventional Cycloadditions Involving Sigma Bonds (e.g., [2π+2σ] Cycloadditions of Strained Systems)

In recent years, cycloaddition reactions that involve the participation of σ-bonds, particularly in strained ring systems, have gained significant attention. The [2π+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with alkenes is a prime example of this unconventional reactivity. The high ring strain of BCBs allows the central C-C σ-bond to act as a two-electron component in a cycloaddition reaction.

These reactions can be promoted by photoredox catalysis, leading to the formation of bicyclo[2.1.1]hexanes. iitk.ac.in The mechanism can be complex, with the possibility of regiodivergent pathways depending on the electronic nature of the BCB and the alkene. iitk.ac.in Energy transfer photocatalysis has also been employed to activate BCBs for [2σ+2π] cycloadditions. aablocks.com Furthermore, Lewis acid-catalyzed asymmetric intermolecular [2π+2σ] cycloadditions of BCBs have been developed, providing enantioenriched bicyclo[2.1.1]hexanes. Pyridine-boryl radicals have also been shown to catalyze the [2π+2σ] cycloaddition of BCBs with alkenes.

| Reactants | Catalyst/Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| Bicyclo[1.1.0]butanes and alkenes/aldehydes | Acridinium organophotocatalyst | Bicyclo[2.1.1]hexanes or oxabicyclo[2.1.1]hexanes | Oxidative activation of BCBs, regiodivergent pathways | iitk.ac.in |

| Bicyclo[1.1.0]butanes and alkenes | Energy transfer photocatalysis | Bicyclo[2.1.1]hexanes | Sensitization of BCB | aablocks.com |

| Bicyclo[1.1.0]butanes and coumarins/pyrones | Lewis acid with chiral bisoxazoline ligands | Enantioenriched 1,2,3,4-tetrasubstituted bicyclo[2.1.1]hexanes | Asymmetric catalysis, high stereoselectivity | |

| Bicyclo[1.1.0]butanes and alkenes | Pyridine-boryl radical catalyst | Bicyclo[2.1.1]hexanes | Radical relay mechanism |

Ring-Closing Strategies for Four-Membered Carbocycles

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, although its application to the formation of strained four-membered rings is less common than for larger rings. The intramolecular metathesis of a diene can, in principle, lead to the formation of a cyclobutene (B1205218). However, the entropic and enthalpic barriers to forming a strained ring can be significant.

More commonly, ring-opening metathesis (ROM) or ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutene derivatives is employed to generate functionalized acyclic products. For instance, the ROCOM of cyclobutenes with aldehydes, catalyzed by a bicyclic hydrazine (B178648) salt, can furnish γ,δ-unsaturated aldehydes.

Strain-Release Driven Transformations

The high ring strain of small, polycyclic molecules like [1.1.1]propellanes and bicyclo[1.1.0]butanes can be harnessed as a driving force for the synthesis of cyclobutane derivatives.

From [1.1.1]Propellane: [1.1.1]Propellane is a highly strained molecule that readily undergoes reactions involving the cleavage of its central C-C bond. This reactivity has been exploited in a variety of transformations to produce both bicyclo[1.1.1]pentane and cyclobutane derivatives. For example, the copper-catalyzed ring-opening of [1.1.1]propellane in the presence of alkynes leads to the formation of exocyclic allenic cyclobutanes. ijcce.ac.ir This reaction is thought to proceed through a cyclobutylidenecarbene intermediate. ijcce.ac.ir Additionally, [1.1.1]propellane can be used as a carbene precursor in prepchem.combyjus.com-sigmatropic rearrangements to generate allenylated or allylated methylenecyclobutanes.

From Bicyclo[1.1.0]butanes: As mentioned in the section on [2π+2σ] cycloadditions, the strain energy of bicyclo[1.1.0]butanes is a key driver of their reactivity. The ring-opening of BCBs can be initiated by various reagents and catalysts to produce functionalized cyclobutanes. prepchem.comwikipedia.org Thermally driven nucleophilic ring-opening reactions of BCBs, particularly those activated with electron-withdrawing groups, are well-established methods for constructing cyclobutane frameworks. wikipedia.org For instance, the copper-catalyzed homoconjugate addition of organometallic reagents to BCBs has been used in the total synthesis of natural products. wikipedia.org

| Strained Precursor | Reagents/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [1.1.1]Propellane | Alkynes, Copper catalyst | Exocyclic allenic cyclobutanes | Proceeds via a cyclobutylidenecarbene intermediate | ijcce.ac.ir |

| [1.1.1]Propellane | Propargyl/allyl sulfides/selenides, Copper catalyst | Allenylated/allylated methylenecyclobutanes | prepchem.combyjus.com-Sigmatropic rearrangement | |

| Bicyclo[1.1.0]butanes | Nucleophiles, Thermal conditions | Functionalized cyclobutanes | Strain-release driven nucleophilic addition | wikipedia.org |

| Bicyclo[1.1.0]butanes | Alkenes, Photoredox or Lewis acid catalysis | Bicyclo[2.1.1]hexanes | [2π+2σ] cycloaddition | iitk.ac.inaablocks.com |

Synthesis of Related Bis(halomethyl)cyclobutanes and Iodomethyl Compounds

The introduction of halomethyl groups onto a cyclobutane scaffold is a key transformation for further functionalization. This compound, in particular, serves as a valuable intermediate for creating more complex molecular architectures.

Halogen exchange reactions represent a straightforward and efficient method for the synthesis of iodomethyl compounds from other halo-precursors, such as bromides or chlorides. This transformation is most commonly achieved via the Finkelstein reaction, which involves treating an alkyl halide with an excess of an alkali metal iodide (typically sodium iodide) in a suitable solvent like acetone. The thermodynamic driving force for this equilibrium reaction is the poor solubility of the resulting sodium chloride or sodium bromide in acetone, which precipitates out, shifting the equilibrium towards the desired alkyl iodide.

While direct literature on the synthesis of this compound via this method is not extensively detailed in the provided search results, the principle is widely applied in organic synthesis. The synthesis would logically start from the more readily available 1,1-bis(bromomethyl)cyclobutane (B2691830) or 1,1-bis(chloromethyl)cyclobutane.

Table 1: Representative Halogen Exchange Reaction Conditions

| Starting Material | Reagent | Solvent | Product | Key Feature |

|---|---|---|---|---|

| Alkyl Chloride/Bromide | Sodium Iodide (NaI) | Acetone | Alkyl Iodide | Precipitation of NaCl/NaBr drives the reaction. |

Another related strategy involves halogen-metal exchange, such as the reaction of an aryl halide with tert-butyllithium (B1211817) to form a highly reactive aryllithium intermediate, which can then be further functionalized. orgsyn.org This highlights the versatility of halogenated compounds in synthetic transformations beyond simple exchange.

An elegant approach to constructing cyclobutane rings involves the formal [3+1] cycloaddition of a three-carbon electrophilic component with a one-carbon bisnucleophile (C1-bisnucleophile). scholaris.cascholaris.ca This strategy allows for the rapid assembly of the four-membered ring system.

Recent advancements have focused on the use of 1,1-diborylalkanes as C1-bisnucleophiles. researchgate.net These reagents, upon activation with a Lewis base, react with suitable three-carbon electrophiles like epihalohydrins or epoxy alcohol derivatives to furnish functionalized cyclobutanes. scholaris.caresearchgate.net For instance, the reaction of 1,1-diborylalkanes with epihalohydrins can produce 3-borylated cyclobutanols, which contain valuable synthetic handles (the hydroxyl and boryl groups) for subsequent chemical modifications. researchgate.net This method provides access to highly substituted cyclobutanol (B46151) derivatives with significant molecular complexity. researchgate.net

Similarly, bis(iodozincio)methane has been utilized as a C1-bisnucleophile in the synthesis of cyclopropylamines from α-chloroaldehydes, demonstrating the utility of such reagents in forming small carbocycles. scholaris.cascholaris.ca The principles of these reactions can be extended to the synthesis of cyclobutane systems.

Table 2: C1-Bisnucleophiles in Carbocycle Synthesis

| C1-Bisnucleophile | Electrophile | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 1,1-Diborylalkanes | Epihalohydrins / Epoxy Alcohols | Borylated Cyclobutanols | Formal [3+1] cycloaddition. researchgate.net | scholaris.caresearchgate.net |

| Lithiated 1,1-diborylalkanes | α-Halo / α-Tosyl Aziridines | Borylated (Aminomethyl)cyclopropanes | High diastereoselectivity. tymcdonald.com | tymcdonald.com |

Stereoselective Synthesis of Cyclobutane Systems

Controlling the stereochemistry during the formation of cyclobutane rings is a significant synthetic challenge due to the strained nature of the ring. acs.org The development of stereoselective methods is crucial for accessing chiral cyclobutanes found in bioactive molecules. chemistryviews.org

The use of chiral catalysts to induce enantioselectivity in cyclobutane synthesis has become a powerful tool. mdpi.com Methodologies often rely on [2+2] cycloaddition reactions, where the catalyst controls the facial selectivity of the approaching reactants. chemistryviews.orgnih.gov

Examples of chiral catalysis in cyclobutane synthesis include:

Organocatalysis : Chiral amines or acids can catalyze aldol (B89426) reactions or Michael additions to form cyclobutane precursors with high enantiomeric excess (ee). mdpi.com

Photocatalysis with Chiral Templates : Chiral hydrogen-bonding templates can shield one face of a reactant, directing the stereochemical outcome of a [2+2] photocycloaddition to yield products with excellent enantioselectivity. mdpi.com

Transition Metal Catalysis : Chiral metal complexes are widely used. For example, rhodium complexes with chiral diene ligands have been shown to catalyze the highly diastereo- and enantioselective arylation of cyclobutene-1-carboxylate esters. rsc.org Similarly, iridium catalysts paired with chiral phosphoramidite (B1245037) ligands can achieve asymmetric allylic etherification, which is followed by a visible-light-induced [2+2] cycloaddition to produce enantioenriched bicyclic cyclobutane derivatives. chemistryviews.org

Table 3: Examples of Chiral Catalysis in Cyclobutane Synthesis

| Catalytic System | Reaction Type | Substrates | Key Outcome | Reference |

|---|---|---|---|---|

| Rhodium / Chiral Diene Ligand | Asymmetric 1,4-Addition | Cyclobutene-1-carboxylate esters, Arylboronic acids | High diastereo- and enantioselectivity. rsc.org | rsc.org |

| Iridium / Chiral Phosphoramidite & Photosensitizer | Cascade Allylic Etherification / [2+2] Photocycloaddition | Cinnamyl alcohols, Allyl acetates | Good diastereoselectivities and excellent enantioselectivities. chemistryviews.org | chemistryviews.org |

Achieving diastereoselectivity involves controlling the relative configuration of two or more newly formed stereocenters. This is particularly challenging in the synthesis of densely functionalized cyclobutanes. acs.org

Several strategies have been developed to address this:

Sequential Photocatalysis : A powerful approach involves a sequence of reactions where an initial [2+2] photocycloaddition between an alkene and an alkyne is followed by a diastereoselective hydrogenation. acs.org This two-step process can circumvent the poor diastereoselectivity often observed in direct intermolecular [2+2] cycloadditions of unsymmetrical alkenes. acs.org

Michael Additions : The conjugate addition of nucleophiles to activated cyclobutenes can proceed with high diastereoselectivity. For instance, the addition of N-heterocycles or thiols to cyclobutene esters and amides has been shown to yield trans-substituted cyclobutanes with high diastereomeric ratios (>95:5 dr). rsc.orgresearchgate.net

Rhodium-Catalyzed C-C Cleavage : An unconventional method involves the Rh(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes, which proceeds through C-C bond cleavage and N-C bond formation to yield highly substituted cyclobutanes diastereoselectively. acs.org The choice of solvent and catalyst is critical for the success of this transformation. acs.org

Solid-state chemistry offers a unique environment for controlling chemical reactivity with high precision. By pre-organizing reactant molecules in a crystal lattice using non-covalent interactions, it is possible to achieve reactions that are difficult or impossible in solution. acs.org This approach is particularly effective for [2+2] photodimerizations to form cyclobutanes.

The core principle involves using molecular templates to hold olefin reactants in the correct proximity and orientation for a cycloaddition reaction upon irradiation with UV light. uoa.gr

Hydrogen-Bonding Templates : Organic molecules that can act as hydrogen bond donors or acceptors can co-crystallize with olefins, arranging them for a stereospecific reaction. acs.org

Metal-Organic Templates : Coordination-driven self-assembly using metal ions (e.g., Zn(II), Ag(I)) and ligands can create discrete complexes or coordination polymers that position olefins for quantitative and stereospecific photodimerization. acs.orgnih.govacs.org

This template-controlled solid-state synthesis can lead to the quantitative and stereospecific formation of complex cyclobutane structures, such as ladderanes, and can even occur via single-crystal-to-single-crystal transformations. acs.orguoa.gr The combination of reversible covalent chemistry (like imine formation) with metal-organic self-assembly has further expanded the scope of this strategy to synthesize functionalized cyclobutanes. nih.govacs.org

Synthesis of Bicyclo[1.1.0]butanes (BCBs) and Related Strained Scaffolds as Precursors or Analogs

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules characterized by a central carbon-carbon bond connecting two fused cyclopropane (B1198618) rings. This high degree of ring strain, estimated at 64–66 kcal/mol, imparts unique chemical reactivity, making BCBs valuable as versatile building blocks and precursors in organic synthesis for the construction of more complex, sp³-rich molecular architectures. chemrxiv.org Their utility as analogs of strained systems and as precursors for functionalized cyclobutane derivatives has driven the development of various synthetic methodologies to access this challenging scaffold. nih.govresearchgate.net Key strategies for constructing the BCB core often involve intramolecular cyclization reactions, leveraging precursors that can form the distinctive central and lateral bonds of the bicyclic system.

Intramolecular Reductive Cyclization

One of the foundational methods for synthesizing the parent bicyclo[1.1.0]butane is through an intramolecular Wurtz-type reductive cyclization of a 1,3-dihalocyclobutane. This approach involves the treatment of a suitable precursor, such as 1-bromo-3-chlorocyclobutane, with a reducing agent, typically an alkali metal like sodium. The reaction proceeds by forming a cyclobutyl carbanion or a related intermediate, which then undergoes intramolecular displacement of the second halide to form the central C1-C3 bond, thus closing the bicyclic system. orgsyn.org While effective for the parent compound and some derivatives, the yields can be sensitive to the choice of metal and reaction conditions. orgsyn.org

| Precursor | Reagents | Product | Yield | Reference |

| 1-Bromo-3-chlorocyclobutane | Sodium, Dioxane | Bicyclo[1.1.0]butane | 78–94% | orgsyn.org |

| Pentaerythrityl tetrabromide | Sodium | Spiropentane | High | orgsyn.org |

| 1,3-Dibromohexamethylcyclobutane | Sodium-potassium alloy | Hexamethylbicyclo[1.1.0]butane | - | orgsyn.org |

This table summarizes key examples of intramolecular reductive cyclization for the synthesis of bicyclo[1.1.0]butanes and related strained compounds.

Conversion from Bicyclo[1.1.1]pentane (BCP) Derivatives

A more recent and versatile strategy for accessing substituted BCBs involves the transformation of bicyclo[1.1.1]pentane (BCP) precursors. BCPs, which are themselves strained scaffolds, can be converted into BCBs through a two-step process. chemrxiv.orgnih.gov This methodology typically begins with the generation of a bridgehead iodo-BCP via a photo-Hunsdiecker reaction. Subsequent reaction of this iodo-BCP intermediate with various nitrogen and sulfur nucleophiles leads to the formation of substituted BCB products. chemrxiv.orgnih.gov This transformation is thought to proceed through an SN1/E1-type mechanism involving heterolysis of the C–I bond, followed by intramolecular rearrangement to furnish the BCB core. chemrxiv.org This route is particularly valuable as it allows for the introduction of diverse functional groups at the bridgehead position of the BCB skeleton.

| BCP Precursor | Reaction Sequence | Product Class | Reference |

| Bicyclo[1.1.1]pentane-1-carboxylic acid | 1. Photo-Hunsdiecker (forms Iodo-BCP) | Substituted Bicyclo[1.1.0]butanes | chemrxiv.orgnih.gov |

| 2. Reaction with N or S nucleophiles |

This table outlines the general two-step process for converting Bicyclo[1.1.1]pentane precursors into substituted Bicyclo[1.1.0]butanes.

Intramolecular Cyclopropanation and Carbene-Based Methods

The construction of the BCB skeleton can also be achieved through intramolecular reactions that form one of the cyclopropane rings onto a pre-existing strained ring. Methods based on the intramolecular addition of a carbene to a double bond are well-documented. orgsyn.org For example, the decomposition of cyclopropanecarboxaldehyde (B31225) tosylhydrazone generates a carbene that can rearrange to form bicyclobutane. orgsyn.org

A related strategy is the intramolecular Simmons-Smith cyclopropanation. This reaction has been applied to precursors like propargyl amides, where the amide group directs the cyclopropanation of the alkyne, leading to the formation of the bicyclo[1.1.0]butyl skeleton. These methods highlight the versatility of carbene and carbenoid chemistry in assembling highly strained ring systems.

| Method | Precursor Type | Key Reagents | Product Scaffold | Reference |

| Carbene Addition | Cyclopropanecarboxaldehyde tosylhydrazone | Base | Bicyclo[1.1.0]butane | orgsyn.org |

| Directed Simmons-Smith | Propargyl amides | Et₂Zn, CH₂I₂ | Bicyclo[1.1.0]butane |

This table provides examples of intramolecular cyclopropanation and carbene-based methods for synthesizing the Bicyclo[1.1.0]butane scaffold.

The synthesis of BCBs and their analogs remains an active area of research, driven by their potential as unique building blocks in medicinal chemistry and materials science. The choice of synthetic route depends heavily on the desired substitution pattern and the availability of starting materials, with each methodology offering distinct advantages for accessing these uniquely strained and reactive molecules.

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The structural confirmation of 1,1-Bis(iodomethyl)cyclobutane is achieved through the analysis of its ¹H and ¹³C NMR spectra. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and splitting patterns can be predicted based on the known spectral data of cyclobutane (B1203170) derivatives and the electronic effects of the substituents. docbrown.inforesearchgate.netresearchgate.net

The ¹H NMR spectrum is expected to show two main signals corresponding to the two distinct types of protons: those on the cyclobutane ring and those in the iodomethyl (-CH₂I) groups. The protons of the two equivalent -CH₂I groups would likely appear as a singlet, shifted downfield due to the deshielding effect of the adjacent electronegative iodine atom. The methylene (B1212753) protons on the cyclobutane ring would produce more complex multiplets resulting from geminal and vicinal coupling. docbrown.info

The ¹³C NMR spectrum provides information on the carbon framework. chemrxiv.org For this compound, three distinct carbon signals are anticipated: one for the quaternary carbon C1, one for the two equivalent methylene carbons of the iodomethyl groups, and one for the three equivalent methylene carbons of the cyclobutane ring (C2, C3, C4). The signal for the iodomethyl carbons is expected at a relatively high field (low ppm value) due to the "heavy atom effect" of iodine, despite the atom's electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is based on theoretical predictions and data from analogous compounds.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H | -CH₂I | ~3.2 - 3.4 | Singlet (s) | Deshielded by iodine. |

| Ring -CH₂- (α to C1) | ~2.0 - 2.4 | Triplet (t) or Multiplet (m) | Complex coupling with other ring protons. | |

| Ring -CH₂- (β to C1) | ~1.8 - 2.2 | Quintet (quin) or Multiplet (m) | Complex coupling with other ring protons. | |

| ¹³C | Quaternary C1 | ~45 - 55 | - | |

| Ring -CH₂- | ~30 - 35 | - | ||

| -CH₂I | ~5 - 15 | - | Shifted upfield due to the heavy atom effect. |

For molecules with overlapping signals or complex spin systems, advanced 1D and 2D NMR experiments are indispensable. ipb.pt Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to unambiguously assign all proton and carbon signals for this compound. nih.gov

¹H-¹H COSY: This 2D experiment would reveal correlations between coupled protons, confirming the connectivity within the cyclobutane ring. For instance, it would show cross-peaks between the protons at C2/C4 and the protons at C3.

¹H-¹³C HSQC: This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals of the -CH₂I groups and the ring methylenes to their corresponding carbon signals.

Nuclear Overhauser Effect (NOE) Spectroscopy: 1D or 2D NOE experiments can provide information about the spatial proximity of atoms, which is useful for confirming the conformation of the cyclobutane ring. ipb.pt

When this compound is involved in reactions that generate radical intermediates, such as single-electron transfer processes, the resulting species are paramagnetic. The characterization of these paramagnetic intermediates by NMR spectroscopy presents significant challenges. The presence of an unpaired electron causes rapid nuclear relaxation, leading to extreme broadening of NMR signals, often to the point where they become undetectable. Furthermore, the interaction with the unpaired electron can cause very large chemical shifts, moving resonances far outside the typical spectral window for diamagnetic molecules. Due to these difficulties, NMR is generally not the primary method for studying such transient radical species; Electron Paramagnetic Resonance (EPR) spectroscopy is the preferred technique. youtube.com

X-ray Crystallography for Molecular Structure Determination

While a specific crystal structure for this compound is not publicly available, data from other substituted cyclobutanes and theoretical studies provide a clear picture of its expected structure. scispace.commdpi.comresearchgate.net The four-membered cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. scispace.com This puckering results in two distinct positions for substituents: axial and equatorial. The molecule rapidly interconverts between two equivalent puckered conformations.

For this compound, the central C1 carbon would be sp³-hybridized with approximately tetrahedral geometry. The internal C-C-C bond angles of the ring are expected to be close to 90°, a significant deviation from the ideal 109.5° for a tetrahedral carbon, which is the source of the ring strain. The C-I bond length would be consistent with that observed in other primary alkyl iodides.

Table 2: Expected Molecular Geometry Parameters for this compound This table is based on data from analogous cyclobutane structures and general chemical principles.

| Parameter | Expected Value | Source of Information |

| Cyclobutane Ring Conformation | Puckered (non-planar) | Electron diffraction and spectroscopic studies of cyclobutane. scispace.com |

| Ring Dihedral Angle | ~20-30° | Studies on cyclobutane and its derivatives. scispace.com |

| C-C Bond Length (ring) | ~1.55 - 1.57 Å | Longer than a typical alkane C-C bond due to ring strain. scispace.com |

| C-C-C Bond Angle (ring) | ~88 - 92° | Constrained by the four-membered ring structure. |

| C-C-I Bond Angle | ~109.5° | Standard tetrahedral geometry. |

| C-I Bond Length | ~2.14 Å | Typical for a primary alkyl iodide. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. youtube.comnih.gov It is the most direct method for studying radical intermediates that may be formed from this compound.

Radicals can be generated from this compound via homolytic cleavage of the carbon-iodine bond, which is relatively weak. This can be initiated by heat, UV light, or through chemical reactions, such as those involving electron transfer from a metal. acs.orgnih.gov The resulting cyclobutylmethyl radical could then be studied by EPR.

In many cases, the primary radicals are too short-lived to be observed directly. In such situations, a technique called "spin trapping" is used. A "spin trap," such as a nitrone or nitroso compound, is added to the reaction mixture. It reacts with the transient radical to form a much more stable paramagnetic nitroxide radical adduct, whose EPR spectrum can be easily measured and analyzed. acs.org The hyperfine splitting pattern in the EPR spectrum of the adduct provides information about the type and number of nuclei interacting with the unpaired electron, allowing for the identification of the original trapped radical.

Vibrational and Microwave Spectroscopy

Vibrational and microwave spectroscopy probe the quantized rotational and vibrational energy levels of molecules and are powerful tools for structural analysis, particularly in the gas phase.

Vibrational spectroscopy, comprising Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by detecting the vibrations of its chemical bonds. nih.gov For this compound, the IR spectrum would show characteristic absorption bands.

Table 3: Predicted Key Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (alkyl) | 2850 - 3000 | Medium-Strong |

| CH₂ scissoring | ~1465 | Medium |

| Cyclobutane ring modes | 800 - 1200 | Medium-Weak |

| C-I stretching | 500 - 600 | Strong |

The most diagnostic peak would be the strong C-I stretching vibration, which appears in the far-infrared region of the spectrum. aip.orgchemrxiv.org The various C-H and C-C bond vibrations would confirm the presence of the cyclobutane and methylene groups.

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule in the gas phase. illinois.edumdpi.com This technique provides extremely precise rotational constants, which are inversely related to the molecule's moments of inertia. From these constants, highly accurate molecular structures, including bond lengths and angles, can be determined. For cyclobutane derivatives, microwave spectroscopy is also instrumental in studying the dynamics of the ring-puckering motion, as this large-amplitude vibration can cause splitting of the rotational transitions. illinois.edumdpi.comresearchgate.netresearchgate.net

Electron Diffraction Studies

Electron diffraction is a powerful technique for determining the molecular structure of gas-phase molecules by analyzing the scattering pattern of an electron beam interacting with the substance. For cyclic compounds like cyclobutane derivatives, this method can provide precise measurements of bond lengths, bond angles, and conformational details such as ring puckering.

Table 1: Representative Structural Parameters of Cyclobutane from Electron Diffraction

| Parameter | Value |

|---|---|

| rg (C-C) | 1.554 ± 0.001 Å |

| rg (C-H) | 1.109 ± 0.003 Å |

| ∠HCH | 106.4 ± 1.3° |

| Ring Dihedral Angle (θz) | 27.9 ± 1.6° |

Source: Based on data for cyclobutane. researchgate.net

Computational Chemistry and Theoretical Investigations

Computational chemistry provides profound insights into molecular structure, properties, and reactivity, complementing experimental findings. Theoretical investigations are particularly valuable for understanding complex systems like this compound.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the ground-state geometry of molecules. science.gov By employing functionals like B3LYP with appropriate basis sets (e.g., cc-pVDZ), researchers can calculate the lowest energy conformation of this compound. niscpr.res.in This process involves optimizing all bond lengths, bond angles, and dihedral angles to find the structure corresponding to a minimum on the potential energy surface.

For substituted cyclobutanes, DFT is crucial for determining the most stable conformer and the energetic differences between various conformations. niscpr.res.in In the case of this compound, DFT calculations would reveal the precise puckering of the cyclobutane ring and the preferred orientation of the two iodomethyl groups. Studies on structurally similar compounds, such as 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone, have demonstrated that DFT can accurately predict bond lengths within the cyclobutane ring, which may be elongated due to steric strain from bulky substituents. niscpr.res.in

Table 2: Predicted Geometrical Parameters for a Substituted Cyclobutane Ring using DFT

| Parameter | Description | Predicted Value (Å) |

|---|---|---|

| C-C | Carbon-Carbon bond length in the ring | ~1.57 |

Source: Based on data for a related substituted cyclobutane. niscpr.res.in

Quantum chemical calculations are essential for understanding the electronic landscape of a molecule, which governs its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical behavior. libretexts.orgethz.ch The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a large gap suggests high stability and low reactivity. researchgate.netresearchgate.net For this compound, the HOMO would likely be associated with the lone pairs of the iodine atoms, while the LUMO would be centered on the antibonding σ* orbitals of the C-I bonds, indicating their susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.govchemrxiv.org It is a valuable tool for predicting how a molecule will interact with other species. nih.gov Regions of negative potential (typically colored red) are electron-rich and are sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. niscpr.res.inresearchgate.net For this compound, the MEP map would be expected to show significant negative potential around the highly electronegative iodine atoms, making them potential sites for halogen bonding and interaction with electrophiles. The hydrogen atoms would exhibit positive potential. This analysis helps to account for the molecule's chemical reactivity and site selectivity. niscpr.res.in

Computational methods, particularly DFT, can be used to calculate the activation energies (barriers) for chemical reactions, providing a quantitative prediction of reaction rates and feasibility. mdpi.comnih.gov The reactivity of cyclobutane derivatives is influenced by a combination of ring strain and electronic effects. nih.govresearchgate.net While the release of ring strain is a thermodynamic driving force for reactions that open the cyclobutane ring, recent studies have shown that electronic delocalization effects can be a dominant factor in lowering activation barriers. chemrxiv.orgacs.org

For this compound, computational models could predict the activation barriers for various transformations, such as:

Nucleophilic Substitution (SN2): Reactions where a nucleophile displaces the iodide, a good leaving group. Calculations could compare the barriers for the first and second substitution.

Ring-Opening Reactions: Processes driven by the release of the inherent strain in the four-membered ring.

Reductive Cyclization: Reactions leading to the formation of bicyclic products, such as bicyclo[1.1.1]pentane derivatives.

The reactivity of the C-I bond is a primary feature. Computational studies on the elimination of iodine from similar diiodoalkanes have shown that such reactions can proceed through short-lived radical intermediates, and the activation barriers for these steps can be calculated. nih.gov

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the entire potential energy surface of a reaction, including reactants, transition states, intermediates, and products, a detailed mechanistic pathway can be proposed and validated. scholaris.capitt.edu

For this compound, computational studies could be used to support or refute various mechanistic hypotheses. For instance, in reactions involving metals, such as palladium-catalyzed cross-coupling, DFT calculations could model the oxidative addition of the C-I bond to the metal center, a critical step in many catalytic cycles. ethz.ch Similarly, if the compound were to be formed via a cycloaddition reaction, computational analysis could determine the favorability of a concerted versus a stepwise mechanism by calculating the respective activation energies. mdpi.com These theoretical models provide insights into stereochemical outcomes and the roles of catalysts and solvents, guiding the development of new synthetic methods. scholaris.ca

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal electron density into molecular fragments, it generates a unique three-dimensional surface for each molecule.

The surface is color-mapped according to the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen or halogen bonds, while blue regions represent weaker contacts. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyclobutane |

| 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone |

| Bicyclo[1.1.1]pentane |

Applications of 1,1 Bis Iodomethyl Cyclobutane and Its Derivatives in Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The inherent strain and well-defined stereochemistry of the cyclobutane (B1203170) ring make 1,1-bis(iodomethyl)cyclobutane an attractive starting material for the synthesis of intricate organic molecules. Its derivatives have been employed in the total synthesis of natural products and in the construction of challenging carbocyclic frameworks.

The cyclobutane motif is present in a variety of natural products, often contributing to their unique biological activities. While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural features are highly relevant to the synthesis of molecules such as Grandisol. Grandisol, a component of the cotton boll weevil aggregation pheromone, features a substituted cyclobutane ring. nih.gov Asymmetric syntheses of (+)-grandisol have been achieved through various routes, often involving photochemical [2+2] cycloadditions to construct the cyclobutane core. nih.govadelaide.edu.aupherobase.com The development of synthetic routes starting from readily available cyclobutane precursors like this compound could provide alternative and potentially more efficient pathways to this and other cyclobutane-containing natural products. The two iodomethyl groups offer handles for the introduction of the required isopropenyl and methylcyclobutaneethanol functionalities of Grandisol through appropriate substitution and functional group manipulations.

The construction of fused and bridged carbocyclic systems, particularly strained bicyclic compounds like bicyclo[1.1.1]pentanes (BCPs) and bicyclo[2.1.1]hexanes, is of significant interest due to their unique properties and applications as bioisosteres in medicinal chemistry. nih.gov BCPs are often used as substitutes for para-substituted benzene (B151609) rings, offering improved physicochemical properties. nih.gov

The synthesis of BCPs frequently involves the use of [1.1.1]propellane, a highly strained and reactive molecule. rhhz.netwikipedia.orgccspublishing.org.cn [1.1.1]Propellane can be synthesized from precursors such as 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. rhhz.netthieme-connect.de Given the structural similarity, it is conceivable that this compound could serve as a precursor to bicyclo[1.1.0]butane derivatives through intramolecular reductive cyclization. Such bicyclo[1.1.0]butanes are known to undergo reactions with carbenes to yield BCPs. nih.gov

Reagents in New Reaction Development and Methodologies

The unique reactivity of strained ring systems like cyclobutanes makes them valuable tools in the development of new synthetic methodologies. baranlab.org The high ring strain of approximately 26 kcal/mol in the cyclobutane ring of this compound can be harnessed to drive reactions that might otherwise be unfavorable.

While specific new reaction methodologies developed directly using this compound are not widely reported, its potential is evident. For instance, its derivatives could be employed in radical reactions where the weak carbon-iodine bonds can be homolytically cleaved to generate radical intermediates. These intermediates could then participate in various cyclization and addition reactions. The use of related cyclobutane derivatives in organic synthesis is well-established, suggesting that this compound could find applications in similar transformations. wikipedia.org

Role in the Introduction of Specific Functionalities via Halogenated Intermediates

The two iodomethyl groups in this compound are highly reactive functional handles that can be readily transformed into a wide array of other functionalities through nucleophilic substitution reactions. nih.gov This makes the compound a valuable intermediate for introducing the 1,1-disubstituted cyclobutane scaffold into larger molecules.

The carbon-iodine bond is relatively weak and iodine is an excellent leaving group, facilitating reactions with a diverse range of nucleophiles. For example, reaction with amines would yield diamines, reaction with alkoxides would produce diethers, and reaction with cyanide would lead to dinitriles. These transformations would allow for the synthesis of a variety of disubstituted cyclobutanes with tailored properties for applications in medicinal chemistry, materials science, and as ligands for catalysis. The synthesis of spirocyclic cyclobutanes, for instance, can be achieved through intramolecular SN2 reactions of suitably functionalized cyclobutane precursors. nih.gov

Applications in Polymer Science and Materials Development

The rigid and compact nature of the cyclobutane ring makes it an interesting building block for the synthesis of novel polymers with unique thermal and mechanical properties. This compound can potentially be used as a monomer in polycondensation reactions.

For instance, reaction with diamines could lead to the formation of polyamides, while reaction with diols could yield polyesters. nih.govnih.govncl.res.inmdpi.comresearcher.life The incorporation of the cyclobutane moiety into the polymer backbone would introduce rigidity, potentially leading to materials with high glass transition temperatures and thermal stability. The synthesis of polyesters from cyclobutane-1,3-dimethanol has been reported, demonstrating the feasibility of incorporating such structures into polymer chains. researchgate.netresearchgate.net Similarly, bio-based polyesters have been synthesized from a cyclobutane diacid, highlighting the versatility of this ring system in polymer chemistry. european-coatings.com Although the direct polycondensation of this compound has not been extensively studied, the principles of step-growth polymerization suggest its viability as a monomer.

Ring-opening metathesis polymerization (ROMP) of cyclobutene (B1205218) derivatives is another avenue for creating polymers with cyclobutane units in the backbone. ccspublishing.org.cnorgsyn.org While this compound itself is not a ROMP monomer, it could serve as a precursor to functionalized cyclobutenes.

Strategic Use in Conformational Restriction and Molecular Scaffolding

In medicinal chemistry, the introduction of conformational constraints into a molecule can lead to enhanced binding affinity and selectivity for its biological target. rhhz.netmdpi.com The cyclobutane ring, with its well-defined puckered conformation, is an excellent scaffold for achieving such conformational restriction. sci-hub.sedoi.org

Derivatives of this compound can be used to synthesize conformationally constrained peptide mimetics and other bioactive molecules. mdpi.comnih.govnih.gov By replacing flexible alkyl chains with a rigid cyclobutane unit, the number of accessible conformations of a molecule can be significantly reduced, which can be advantageous for drug design. The two functional handles on this compound allow for the attachment of pharmacophoric groups in a spatially defined manner, creating novel molecular scaffolds. For example, cyclobutane-containing amino acids have been synthesized and incorporated into peptides to induce specific secondary structures. nih.gov The synthesis of spirocyclic compounds containing a cyclobutane ring is another strategy to create rigid three-dimensional structures for drug discovery. nih.govnih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of 1,1-bis(iodomethyl)cyclobutane and its precursors. Current routes often rely on traditional multi-step procedures that may involve hazardous reagents and generate significant waste. The principles of green chemistry offer a framework for improving these syntheses. researchgate.netresearchgate.net

Key areas for development include:

Catalytic Methods: Investigating catalytic approaches to replace stoichiometric reagents could significantly improve the atom economy and reduce waste. For instance, the development of catalytic systems for the direct conversion of 1,1-bis(hydroxymethyl)cyclobutane to this compound would be a substantial advancement over traditional methods that often proceed via the corresponding tosylates or bromides.

One-Pot Syntheses: Designing one-pot procedures that combine multiple synthetic steps without the isolation of intermediates can lead to increased efficiency and reduced solvent usage. A one-pot conversion of a readily available starting material like diethyl 1,1-cyclobutanedicarboxylate to this compound would be a highly desirable goal.

Use of Renewable Feedstocks: Exploring synthetic pathways that originate from renewable resources would align with the growing demand for sustainable chemical manufacturing. researchgate.net While the cyclobutane (B1203170) core presents challenges in this regard, creative retrosynthetic disconnections could open new avenues.

Alternative Solvents: The use of greener solvents, such as ionic liquids or bio-based solvents, in the synthesis and purification processes could minimize the environmental impact. researchgate.net

| Precursor Compound | Potential Sustainable Improvement |

| 1,1-Bis(hydroxymethyl)cyclobutane | Direct catalytic iodination |

| 1,1-Bis(bromomethyl)cyclobutane (B2691830) | Use of greener solvents in Finkelstein reaction |

| Diethyl 1,1-cyclobutanedicarboxylate | Development of a one-pot reduction and iodination sequence |

Exploration of New Reactivity Modes and Mechanistic Understanding

The reactivity of this compound is primarily centered around nucleophilic substitution at the iodomethyl groups. However, the strained cyclobutane ring and the presence of two reactive centers suggest the potential for unexplored reactivity patterns.

Future research in this area could involve:

Radical Reactions: Investigating the participation of this compound in radical-mediated reactions could lead to novel synthetic transformations. researchgate.net The carbon-iodine bonds are relatively weak and could be homolytically cleaved to generate radical intermediates, which could then participate in cyclizations, additions, or cross-coupling reactions.

Cycloaddition Reactions: While the cyclobutane ring itself is saturated, the iodomethyl groups could be transformed into reactive functionalities that can participate in cycloaddition reactions, providing access to more complex polycyclic systems. futurity-proceedings.com

Mechanistic Investigations: A deeper understanding of the mechanisms of reactions involving this compound is crucial for optimizing existing transformations and discovering new ones. nih.gov Detailed kinetic studies and computational modeling could provide valuable insights into the transition states and intermediates of its reactions, such as the formation of spirocycles.

Advanced Characterization Techniques for Elucidating Transient Species

Many reactions involving this compound likely proceed through short-lived, transient intermediates that are difficult to detect by conventional spectroscopic methods. The application of advanced characterization techniques will be instrumental in elucidating these reactive species and gaining a more complete understanding of reaction mechanisms.

Promising techniques include:

In-situ Spectroscopy: The use of in-situ NMR and IR spectroscopy can allow for the direct observation of reaction progress and the potential detection of intermediates that accumulate to observable concentrations. acs.org

Mass Spectrometry: Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS), can be used to detect and characterize charged intermediates in the gas phase. libretexts.orglibretexts.orgacs.orgcardiff.ac.uk This can be particularly useful for studying the mechanisms of ionic reactions.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways and predicting the structures and energies of transient species. nih.gov These theoretical studies can complement experimental findings and provide a detailed picture of the reaction mechanism at the molecular level.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions that may involve radical intermediates, EPR spectroscopy is a powerful technique for their direct detection and characterization. futurity-proceedings.comqub.ac.uknih.govorganic-chemistry.org

| Technique | Potential Application for this compound |

| In-situ NMR | Monitoring the kinetics of spirocycle formation |

| ESI-Mass Spectrometry | Detecting cationic intermediates in substitution reactions |

| DFT Calculations | Modeling the transition state of ring-forming reactions |

| EPR Spectroscopy | Identifying potential radical intermediates in novel reactions |

Expanding Applications in Complex Chemical Architecture and Advanced Materials

The ability of this compound to serve as a building block for spirocyclic systems opens the door to a wide range of applications in the synthesis of complex molecules and advanced materials.

Future research is expected to expand upon these applications:

Natural Product Synthesis: The rigid, three-dimensional scaffold provided by spirocycles is a common motif in many biologically active natural products. organicmystery.comignited.in this compound could serve as a key starting material for the total synthesis of such complex targets.

Medicinal Chemistry: Spirocycles are increasingly recognized as "privileged scaffolds" in drug discovery due to their unique conformational properties. nih.gov The dispiro compounds synthesized from this compound could be explored for their potential as therapeutic agents.

Polymer Chemistry: The difunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. Poly-spirocyclic polymers, for instance, could exhibit interesting material properties such as high thermal stability and rigidity.

Materials Science: The incorporation of the cyclobutane moiety into functional materials, such as hole-selective materials for perovskite solar cells, has shown promise. This compound could be used to create new materials with tailored electronic and optical properties. For example, its reaction with appropriate linkers could lead to the formation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with unique topologies and functionalities.

The continued exploration of the synthesis and reactivity of this compound, guided by the principles of sustainable chemistry and aided by advanced analytical techniques, is poised to unlock its full potential as a valuable tool for the construction of complex and functional molecules and materials.

Q & A

Q. What are the optimal synthetic strategies for 1,1-Bis(iodomethyl)cyclobutane, and how do steric effects influence its preparation?

- Methodological Answer : Synthesis typically involves halogenation of 1,1-bis(hydroxymethyl)cyclobutane using iodine sources (e.g., HI or KI/I₂ under acidic conditions). Steric hindrance from the cyclobutane ring and bulky iodomethyl groups necessitates careful optimization:

- Temperature : Reactions often proceed at 0–25°C to minimize ring-opening side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance iodine substitution efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is used to isolate the product. Comparative studies with bromo analogs (e.g., 1,1-Bis(bromomethyl)cyclobutane, CAS 20371-79-3) suggest iodine’s lower electronegativity reduces reactivity, requiring longer reaction times .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features distinguish its structure?

- Methodological Answer :

- NMR :

- ¹H NMR : Two distinct doublets for the diastereotopic iodomethyl protons (δ 3.2–3.8 ppm, J ≈ 10–12 Hz). Cyclobutane protons appear as a multiplet (δ 2.5–3.0 ppm) due to ring strain .

- ¹³C NMR : Cyclobutane carbons resonate at δ 25–35 ppm; iodomethyl carbons at δ 10–15 ppm .

- IR : C-I stretching vibrations appear at 500–600 cm⁻¹, while cyclobutane C-C stretches occur at 900–1000 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (M⁺) are rare due to iodine’s high mass, but fragments like [M-I]⁺ are diagnostic .

Advanced Questions

Q. How does the cyclobutane ring strain influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The 90° bond angles in cyclobutane create ~26 kcal/mol ring strain, enhancing reactivity in transition-metal-catalyzed reactions (e.g., Suzuki couplings):

- Mechanistic Insight : Strain release drives oxidative addition of C-I bonds to Pd(0), accelerating transmetallation. However, steric bulk may hinder catalyst access, requiring bulky ligands (e.g., SPhos) .

- Comparative Data : Bromo analogs (e.g., 1,1-Bis(bromomethyl)cyclobutane) show faster oxidative addition but lower stability, whereas iodo derivatives balance reactivity and handling .

- Applications : Used in synthesizing strained bioisosteres for drug candidates, leveraging strain to mimic rigid pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。